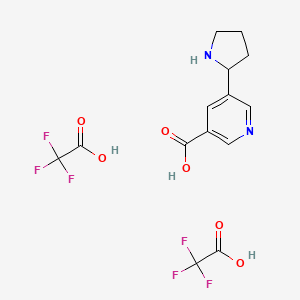

5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; bis(trifluoroacetic acid)

CAS No.: 2094459-84-2

Cat. No.: VC6770581

Molecular Formula: C14H14F6N2O6

Molecular Weight: 420.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2094459-84-2 |

|---|---|

| Molecular Formula | C14H14F6N2O6 |

| Molecular Weight | 420.264 |

| IUPAC Name | 5-pyrrolidin-2-ylpyridine-3-carboxylic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C10H12N2O2.2C2HF3O2/c13-10(14)8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-2(4,5)1(6)7/h4-6,9,12H,1-3H2,(H,13,14);2*(H,6,7) |

| Standard InChI Key | ULSLHPOGEHRLNU-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C2=CC(=CN=C2)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a pyrrolidine moiety. The bis(trifluoroacetic acid) component indicates the presence of two TFA molecules, likely as counterions in a salt formulation. The pyrrolidine ring, a five-membered saturated heterocycle, introduces sp³-hybridized nitrogen and contributes to the molecule’s three-dimensional conformation .

Table 1: Structural and Identifiers

The stereochemistry of the pyrrolidine ring (2-position) remains unspecified in available literature, suggesting that the compound may be synthesized as a racemic mixture or with undefined configuration .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step organic reactions, as outlined in patent WO2018147458A1 and VulcanChem’s product documentation . A generalized pathway includes:

-

Formation of the Pyridine Core: 3-Cyanopyridine undergoes carboxylation under acidic conditions to yield pyridine-3-carboxylic acid.

-

Pyrrolidine Substitution: Nucleophilic aromatic substitution at the 5-position using pyrrolidine-2-boronic acid in a Suzuki-Miyaura coupling reaction.

-

Salt Formation: Treatment with trifluoroacetic acid to protonate the pyrrolidine nitrogen, forming the bis-TFA salt .

Table 2: Optimization Parameters for Key Steps

| Step | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 65–70% |

| Acidification | TFA (excess), CH₂Cl₂, RT | >90% |

Challenges include regioselectivity in the substitution step and purification of the hygroscopic TFA salt .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is unreported, but analogous TFA salts are typically soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. The bis-TFA formulation enhances stability by preventing unwanted proton exchange and degradation .

Thermal Behavior

Differential scanning calorimetry (DSC) of similar pyrrolidine-TFA complexes shows decomposition onset temperatures near 150°C, suggesting moderate thermal stability. The hygroscopic nature necessitates storage under inert conditions .

Applications in Research and Industry

Pharmaceutical Intermediates

The pyrrolidine-pyridine scaffold is prevalent in kinase inhibitors and GPCR modulators. For example, the pyrrolidine nitrogen serves as a hydrogen bond acceptor, while the pyridine ring enhances π-π stacking with aromatic residues in target proteins .

Flavor and Fragrance Chemistry

Patent WO2018147458A1 highlights derivatives of pyridine-carboxylic acids as flavor enhancers. The compound’s ability to modulate bitter or metallic tastes in foods is under investigation, though specific studies remain proprietary .

| Target Class | Mechanism | Lead Structure |

|---|---|---|

| JAK3 Kinase | ATP-competitive inhibition | Pyrrolidine-pyridine analog |

| mGluR5 Receptor | Allosteric modulation | Carboxylic acid derivative |

Comparative Analysis with Related Compounds

Structural Analogues

Replacing the pyrrolidine with piperidine (six-membered ring) reduces conformational flexibility, while substituting TFA with HCl alters solubility and crystallinity. For instance, the HCl salt exhibits higher aqueous solubility but lower thermal stability .

Table 4: Analogue Comparison

| Compound | Ring Size | Counterion | Solubility (mg/mL) |

|---|---|---|---|

| 5-(Piperidin-2-yl)pyridine-3-carboxylic acid; HCl | 6-membered | HCl | 12.5 (H₂O) |

| 5-(Pyrrolidin-2-yl)pyridine-3-carboxylic acid; TFA | 5-membered | TFA | 8.2 (DMSO) |

Future Perspectives

Stereochemical Optimization

Enantioselective synthesis of the pyrrolidine moiety could yield diastereomers with distinct biological profiles. Computational modeling (e.g., DFT) may predict optimal configurations for target engagement .

Green Chemistry Approaches

Exploring biocatalytic methods for pyrrolidine functionalization could reduce reliance on palladium catalysts, minimizing heavy metal waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume